Clemizole-d4

Mass Spectrometry LC-MS/MS Internal Standard

Clemizole-d4 is a deuterium-labeled analog of the histamine H1 receptor antagonist and TRPC5 channel inhibitor Clemizole, featuring the substitution of four hydrogen atoms with deuterium on the 4-chlorobenzyl moiety. With a molecular formula of C₁₉H₁₆D₄ClN₃ and a molecular weight of 329.86 g/mol, this stable isotope-labeled compound exhibits near-identical physicochemical properties to its unlabeled counterpart (MW 325.84 g/mol) while providing a distinct +4 Da mass spectrometric signature that is essential for quantitative bioanalysis.

Molecular Formula C19H20ClN3
Molecular Weight 329.9 g/mol
Cat. No. B12369551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemizole-d4
Molecular FormulaC19H20ClN3
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D
InChIKeyCJXAEXPPLWQRFR-ULDPCNCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clemizole-d4: The Preferred Stable Isotope-Labeled Internal Standard for Clemizole Quantification in Mass Spectrometry-Based Assays


Clemizole-d4 is a deuterium-labeled analog of the histamine H1 receptor antagonist and TRPC5 channel inhibitor Clemizole, featuring the substitution of four hydrogen atoms with deuterium on the 4-chlorobenzyl moiety . With a molecular formula of C₁₉H₁₆D₄ClN₃ and a molecular weight of 329.86 g/mol, this stable isotope-labeled compound exhibits near-identical physicochemical properties to its unlabeled counterpart (MW 325.84 g/mol) while providing a distinct +4 Da mass spectrometric signature that is essential for quantitative bioanalysis .

Why Generic Substitution Fails: The Indispensable Role of Clemizole-d4 as a Matching Internal Standard for Reliable LC-MS Quantitation


In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, the use of a non-matching internal standard—such as a structural analog or an unlabeled version of the analyte—introduces systematic error due to differential ionization efficiency, matrix effects, and retention time shifts. Clemizole-d4, as a stable isotope-labeled (SIL) version of Clemizole, co-elutes identically with the target analyte and experiences the same ion suppression or enhancement, thereby providing the highest achievable correction for analytical variability . Studies across multiple metabolomics platforms have demonstrated that non-matching internal standards increase analytical imprecision by 2.9 to 10.7 percentage points (median CV increase) compared to matching SIL internal standards . Without Clemizole-d4, any analytical method seeking to accurately quantify Clemizole in complex biological matrices—such as plasma, urine, or tissue homogenates—will be compromised by variable matrix effects and an inability to normalize for extraction recovery, potentially rendering pharmacokinetic data unreliable .

Clemizole-d4: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Mass Spectrometric Differentiation: A +4 Da Shift Enables Unambiguous Detection and Quantification

Clemizole-d4 provides a distinct mass spectrometric signature relative to unlabeled Clemizole, with a molecular weight difference of +4.02 Da (329.86 g/mol vs. 325.84 g/mol) . This mass shift ensures baseline separation in the mass spectrometer without requiring chromatographic separation, allowing for simultaneous detection and quantification of both the analyte and the internal standard in a single LC-MS/MS run.

Mass Spectrometry LC-MS/MS Internal Standard Stable Isotope Labeling Quantitative Bioanalysis

Isotopic Purity: ≥98% Deuterium Incorporation Ensures Reliable Internal Standard Performance

High isotopic purity is critical for the reliable performance of a deuterated internal standard. Clemizole-d4 is supplied with a chemical purity of ≥98% and, more importantly, a deuterium incorporation level that minimizes the presence of unlabeled or partially labeled species which could interfere with accurate quantification .

Isotopic Purity Internal Standard Deuterium Labeling Quality Control Method Validation

Matrix Effect Correction: Stable Isotope-Labeled Internal Standards Improve Trueness and Precision by Over 60 Percentage Points in LC-MS Analysis

Matrix effects—primarily ion suppression or enhancement—are a major source of inaccuracy in LC-MS bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) such as Clemizole-d4 provides the most effective correction for these effects because the labeled standard co-elutes with the analyte and experiences identical ionization conditions . A representative study using a ¹³C-labeled internal standard for deoxynivalenol (DON) in complex matrices (wheat and maize) showed that apparent recovery without IS correction was only 29±6% (wheat) and 37±5% (maize), but improved to 95±3% and 99±3%, respectively, when the SIL-IS was used for data evaluation .

Matrix Effect Ion Suppression Stable Isotope Labeled Internal Standard LC-MS/MS Recovery

Analytical Precision: Matching SIL Internal Standards Yield Median CV of 2.7-5.9%, Compared to 2.9-10.7 Percentage Point Increase with Non-Matching IS

The use of a matching stable isotope-labeled internal standard (SIL-IS) is the preferred method for achieving optimal analytical precision in mass spectrometry-based quantification. A comprehensive study evaluating over 70 biomarkers across four MS platforms found that matching analyte/SIL-IS pairs achieved a median between-run precision (CV) of 2.7–5.9% . In contrast, when a non-matching internal standard was used (e.g., a structural analog or an unrelated SIL-IS), the median CV increased by 2.9 to 10.7 percentage points . This degradation in precision was correlated with the difference in retention time between the analyte and the non-matching IS .

Analytical Precision Coefficient of Variation Stable Isotope Labeled Internal Standard Metabolomics LC-MS

Pharmacological Selectivity Profile: Clemizole Inhibits TRPC5 with Sixfold Selectivity over TRPC4β and Tenfold over TRPC3 and TRPC6

While Clemizole-d4 itself is not intended for pharmacological studies (it is an analytical standard), its unlabeled counterpart Clemizole exhibits a defined selectivity profile that is relevant for understanding its biological context. Clemizole inhibits TRPC5 channels with an IC₅₀ of 1.0–1.3 µM . It demonstrates sixfold selectivity over TRPC4β (IC₅₀ = 6.4 µM) and approximately tenfold selectivity over TRPC3 (IC₅₀ = 9.1 µM) and TRPC6 (IC₅₀ = 11.3 µM) . In contrast, Clemizole only weakly affects TRPM3, TRPM8, and TRPV1-4 channels at markedly higher concentrations .

TRPC5 Inhibitor Selectivity Clemizole Calcium Channel Pharmacology

Structural Basis for Selectivity: Cryo-EM Structure Reveals Clemizole Binding Site Within the TRPC5 Voltage Sensor-Like Domain

The cryo-EM structure of human TRPC5 in complex with Clemizole (resolved to 2.7 Å) reveals that Clemizole binds inside the voltage sensor-like domain (VSLD) of each subunit, stabilizing the channel in a non-conductive closed state . In contrast, a structurally distinct TRPC5 inhibitor, HC-070, binds between adjacent subunits near the extracellular side, replacing a putative diacylglycerol molecule . Computational docking and molecular dynamics studies further demonstrate that the lower accessibility of binding site residues in TRPC6, compared to TRPC5, accounts for the differential binding affinity of Clemizole to these two homologous channels .

Cryo-EM TRPC5 Clemizole Binding Site Structural Biology

Clemizole-d4: Targeted Application Scenarios for High-Impact Research and Industrial Use


LC-MS/MS Quantitation of Clemizole in Pharmacokinetic and Toxicokinetic Studies

Clemizole-d4 serves as the optimal internal standard for the accurate quantification of Clemizole in biological matrices (plasma, serum, urine, tissue homogenates) during preclinical and clinical pharmacokinetic (PK) studies. The matching SIL-IS corrects for matrix effects and extraction variability, enabling reliable determination of key PK parameters such as Cₘₐₓ, tₘₐₓ, AUC, and t₁/₂ . This is particularly critical for Clemizole, given its reported short plasma half-life (0.15 h) and rapid biotransformation to glucuronide (M14) and dealkylated (M12) metabolites in mice , which demands a highly sensitive and precise analytical method to capture the full pharmacokinetic profile.

Metabolite Identification and Quantitative Metabolic Profiling

The deuterium labeling of Clemizole-d4 allows it to be used as a tracer in metabolic stability assays and metabolite identification studies. Because the labeled compound retains the same chemical reactivity as the unlabeled drug, it can be incubated with hepatocytes, liver microsomes, or recombinant enzymes to track the formation of specific metabolites via mass spectrometry. This application is essential for understanding the rapid metabolism of Clemizole and for identifying the enzymes responsible for its biotransformation (e.g., UGT-mediated glucuronidation, CYP-mediated dealkylation) .

Bioanalytical Method Development and Validation for Regulatory Submission

In the context of drug development and clinical trial support, bioanalytical methods used for the quantification of Clemizole in biological samples must be fully validated according to regulatory guidelines (FDA, EMA, ICH M10). Clemizole-d4 is the required internal standard for developing and validating such methods because it provides the highest level of accuracy, precision, and robustness . Its use is essential for meeting the strict acceptance criteria for assay performance (e.g., ±15% accuracy and ≤15% CV) across the calibration range, including at the lower limit of quantification (LLOQ) .

Quality Control and Reference Standard for Pharmaceutical Analysis

Clemizole-d4 can be employed as a fully characterized reference standard for the development and validation of analytical methods used in the quality control (QC) of Clemizole active pharmaceutical ingredient (API) and formulated drug products. Its high purity and stable isotopic composition make it suitable for use as a system suitability standard or as a calibration standard in assays designed to assess the identity, purity, and potency of Clemizole batches .

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